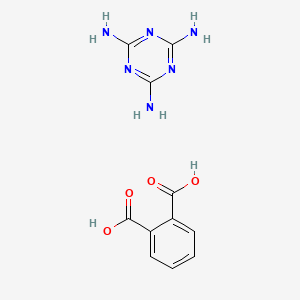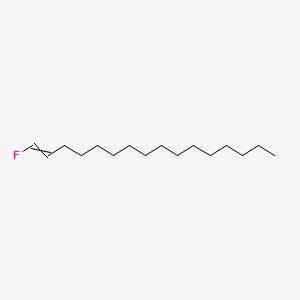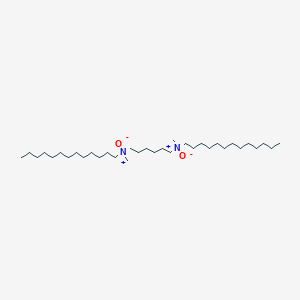
N~1~,N~6~-Dimethyl-N~1~,N~6~-ditridecylhexane-1,6-diamine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~6~-Dimethyl-N~1~,N~6~-ditridecylhexane-1,6-diamine N-oxide is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes two tridecyl chains attached to a hexane backbone with dimethylamine groups at both ends. The presence of the N-oxide functional group further enhances its chemical properties, making it a valuable compound in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~6~-Dimethyl-N~1~,N~6~-ditridecylhexane-1,6-diamine N-oxide typically involves multiple steps:
Formation of the Hexane Backbone: The initial step involves the preparation of the hexane-1,6-diamine backbone. This can be achieved through the hydrogenation of adiponitrile, resulting in hexane-1,6-diamine.
Attachment of Tridecyl Chains: The next step involves the alkylation of hexane-1,6-diamine with tridecyl bromide under basic conditions to form N1,N~6~-ditridecylhexane-1,6-diamine.
Dimethylation: The dimethylation of the amine groups is carried out using formaldehyde and formic acid, resulting in N1,N~6~-Dimethyl-N~1~,N~6~-ditridecylhexane-1,6-diamine.
Oxidation: Finally, the oxidation of the dimethylamine groups to N-oxide is performed using hydrogen peroxide or a similar oxidizing agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~6~-Dimethyl-N~1~,N~6~-ditridecylhexane-1,6-diamine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation reactions, especially at the N-oxide functional group.
Reduction: Reduction reactions can convert the N-oxide group back to the amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine and N-oxide sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Further oxidized amine derivatives.
Reduction: N1,N~6~-Dimethyl-N~1~,N~6~-ditridecylhexane-1,6-diamine.
Substitution: Various substituted amine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N~1~,N~6~-Dimethyl-N~1~,N~6~-ditridecylhexane-1,6-diamine N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of N1,N~6~-Dimethyl-N~1~,N~6~-ditridecylhexane-1,6-diamine N-oxide involves its interaction with cellular membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the N-oxide group can participate in redox reactions, generating reactive oxygen species that further contribute to its bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
N~1~,N~6~-Dimethylhexane-1,6-diamine: Lacks the tridecyl chains and N-oxide group.
N~1~,N~6~-Ditridecylhexane-1,6-diamine: Lacks the dimethylamine and N-oxide groups.
Hexane-1,6-diamine: Lacks the tridecyl chains, dimethylamine, and N-oxide groups.
Uniqueness
N~1~,N~6~-Dimethyl-N~1~,N~6~-ditridecylhexane-1,6-diamine N-oxide is unique due to its combination of long hydrophobic tridecyl chains, dimethylamine groups, and the N-oxide functional group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Número CAS |
71182-05-3 |
|---|---|
Fórmula molecular |
C34H72N2O2 |
Peso molecular |
540.9 g/mol |
Nombre IUPAC |
N,N'-dimethyl-N,N'-di(tridecyl)hexane-1,6-diamine oxide |
InChI |
InChI=1S/C34H72N2O2/c1-5-7-9-11-13-15-17-19-21-23-27-31-35(3,37)33-29-25-26-30-34-36(4,38)32-28-24-22-20-18-16-14-12-10-8-6-2/h5-34H2,1-4H3 |
Clave InChI |
QTLZEUIHXFSFKN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC[N+](C)(CCCCCC[N+](C)(CCCCCCCCCCCCC)[O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


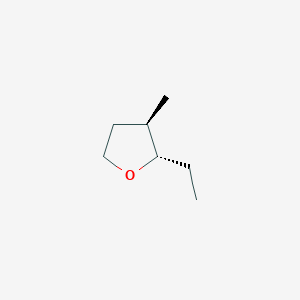
![3-[Hexyl(dimethyl)silyl]propanoic acid](/img/structure/B14459346.png)

![5,5-Dicyclohexyl-3-[3-(diethylamino)propyl]imidazolidine-2,4-dione](/img/structure/B14459357.png)
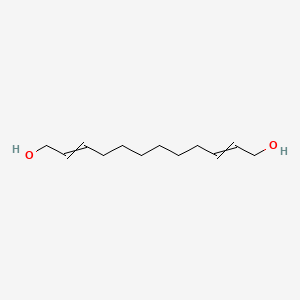

![2-[(2-Ethoxyphenoxy)(phenyl)methyl]-4-methylmorpholine](/img/structure/B14459365.png)
